2-(Pyridin-2-yl)-3-[6-(pyridin-2-yl)pyridin-2-yl]pyridine
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Overview
Description
2-(Pyridin-2-yl)-3-[6-(pyridin-2-yl)pyridin-2-yl]pyridine is a heterocyclic compound that features a unique structure with multiple pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-3-[6-(pyridin-2-yl)pyridin-2-yl]pyridine typically involves the condensation of pyridine-2-carboxaldehyde with other pyridine derivatives under specific conditions. For example, one method involves the reaction of α,α′-dibromo-2,6-diacetylpyridine with 2-aminopyrimidine or 2-aminoquinoline in refluxing acetonitrile . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-3-[6-(pyridin-2-yl)pyridin-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various metal catalysts . The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield pyridine N-oxides, while reduction can produce reduced pyridine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(Pyridin-2-yl)-3-[6-(pyridin-2-yl)pyridin-2-yl]pyridine has several scientific research applications, including:
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-3-[6-(pyridin-2-yl)pyridin-2-yl]pyridine involves its interaction with molecular targets and pathways. For instance, in biological systems, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives, such as:
- 2-(Pyridin-2-yl)pyrimidine
- 2-(Pyridin-2-yl)imidazo[1,2-a]pyridine
- 2-(Pyridin-2-yl)quinoline
Uniqueness
What sets 2-(Pyridin-2-yl)-3-[6-(pyridin-2-yl)pyridin-2-yl]pyridine apart is its unique structure with multiple pyridine rings, which can enhance its binding affinity and specificity in various applications. This structural feature also contributes to its versatility in forming complexes with metals and its potential biological activities.
Properties
IUPAC Name |
2-pyridin-2-yl-3-(6-pyridin-2-ylpyridin-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-3-12-21-17(8-1)18-11-5-10-16(24-18)15-7-6-14-23-20(15)19-9-2-4-13-22-19/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVXENLBLFKYAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)C3=C(N=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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